molecular formula C5H11NO B583170 4-(Methylamino)but-2-en-1-ol CAS No. 154813-69-1

4-(Methylamino)but-2-en-1-ol

Cat. No.: B583170
CAS No.: 154813-69-1
M. Wt: 101.149
InChI Key: QGQWPRACRGTKCQ-UHFFFAOYSA-N
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Description

4-(Methylamino)but-2-en-1-ol is an organic compound with the molecular formula C5H11NO It is a derivative of butenol and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobut-2-en-1-ol with methylamine under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, reaction optimization, and purification using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)but-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated amine alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(Methylamino)but-2-en-1-one.

    Reduction: Formation of 4-(Methylamino)butan-1-ol.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

4-(Methylamino)but-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Methylamino)but-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)butan-1-ol: Similar structure but lacks the double bond.

    4-(Amino)but-2-en-1-ol: Similar structure but lacks the methyl group on the amino group.

    4-(Methylamino)but-2-en-1-one: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Uniqueness

4-(Methylamino)but-2-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a butenol backbone

Properties

IUPAC Name

4-(methylamino)but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQWPRACRGTKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699343
Record name 4-(Methylamino)but-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154813-69-1
Record name 4-(Methylamino)but-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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